

Application Notes and Protocols for Measuring Intracellular GSH using Monochlorobimane

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Compound of Interest

Compound Name: Monochlorobimane

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These application notes provide a detailed protocol for the quantification of intracellular reduced glutathione (GSH) using the fluorescent probe **monochlorobimane** (MCB). This method is applicable for use in various research and drug development settings for assessing cellular health, oxidative stress, and apoptosis.

Introduction

Reduced glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage.[1][2] Diminished intracellular GSH levels are an early indicator of oxidative stress and are associated with the progression of apoptosis.[1][3] The **monochlorobimane** (MCB) assay provides a sensitive and specific method for measuring intracellular GSH levels.[4]

MCB is a cell-permeable dye that is essentially non-fluorescent until it reacts with the thiol group of GSH. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), which is ubiquitously present in cells, and results in the formation of a highly fluorescent blue adduct. The fluorescence intensity of the GSH-MCB adduct is directly proportional to the intracellular GSH concentration and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Principle of the Assay

The MCB assay is based on the specific enzymatic reaction between MCB and GSH, catalyzed by GST. The cell-permeant MCB probe passively diffuses into the cell where it is conjugated to GSH. The resulting fluorescent adduct is trapped within the cell, allowing for the quantification of intracellular GSH. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460-490 nm.

Quantitative Data Summary

The following table summarizes typical intracellular GSH concentrations in various cell types. It is important to note that GSH levels can vary significantly depending on the cell line, culture conditions, and experimental treatments.

Cell Type	Basal GSH Concentration (nmol/mg protein)	Reference Method	Citation
Human Neurons (primary culture)	27.1 +/- 3.2	Biochemical Method	
SH-SY5Y Neuroblastoma Cells	14.5 +/- 1.7	Biochemical Method	

Note: The provided values are from a study comparing different fluorescent dyes to a biochemical method. While MCB was evaluated, these specific quantitative values were determined by the reference method.

Experimental Protocols

This section provides detailed methodologies for measuring intracellular GSH using MCB in both cell lysates and live cells.

Protocol 1: Measurement of GSH in Cell Lysates

This protocol is suitable for obtaining a quantitative measurement of total GSH from a cell population.

Materials:

- **Monochlorobimane** (MCB) stock solution (10 mM in DMSO)
- Glutathione S-transferase (GST) reagent (50 U/mL)
- Cell Lysis Buffer
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well microplates
- GSH standard solution (for standard curve)
- Fluorescence microplate reader

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluence in a standard cell culture plate.
 - Induce experimental conditions (e.g., treatment with a compound of interest) as required. Include both treated and untreated (control) cells.
 - Collect cells (e.g., by trypsinization or scraping) and centrifuge at 700 x g for 5 minutes.
 - Wash the cell pellet once with ice-cold PBS.
- Cell Lysis:
 - Resuspend the cell pellet in 100 μ L of ice-cold Cell Lysis Buffer per 1×10^6 cells.
 - Incubate the cell suspension on ice for 10 minutes.
 - Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
 - Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

- GSH Standard Curve Preparation:
 - Prepare a series of GSH standards by diluting the GSH standard stock solution in Cell Lysis Buffer. A typical range would be from 0 to 10 μ g/well.
 - Add the same volume of each standard to separate wells of the 96-well plate.
- Reaction Setup:
 - Add 20 μ L of each cell lysate sample to separate wells of the 96-well plate.
 - Prepare a working solution of MCB by diluting the 10 mM stock solution to a final concentration of 1-10 μ M in the appropriate buffer (e.g., PBS or cell culture medium). The working solution should be prepared fresh and protected from light.
 - Add 5 μ L of 10 mM MCB and 2 μ L of 50 U/mL GST Reagent to each well containing the standards and samples.
 - Note: A negative control well containing only Cell Lysis Buffer, MCB, and GST should be included.
- Incubation:
 - Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the fluorescence of the blank (negative control) from all readings.
 - Plot the fluorescence values of the GSH standards against their concentrations to generate a standard curve.

- Determine the GSH concentration in the samples by interpolating their fluorescence values on the standard curve.
- Normalize the GSH concentration to the protein concentration of the cell lysate.

Protocol 2: Live Cell Imaging of Intracellular GSH

This protocol is suitable for the qualitative or semi-quantitative visualization of GSH distribution within living cells.

Materials:

- **Monochlorobimane** (MCB) stock solution (10 mM in DMSO)
- Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
- Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
- Fluorescence microscope with appropriate filters (DAPI filter set is often suitable)

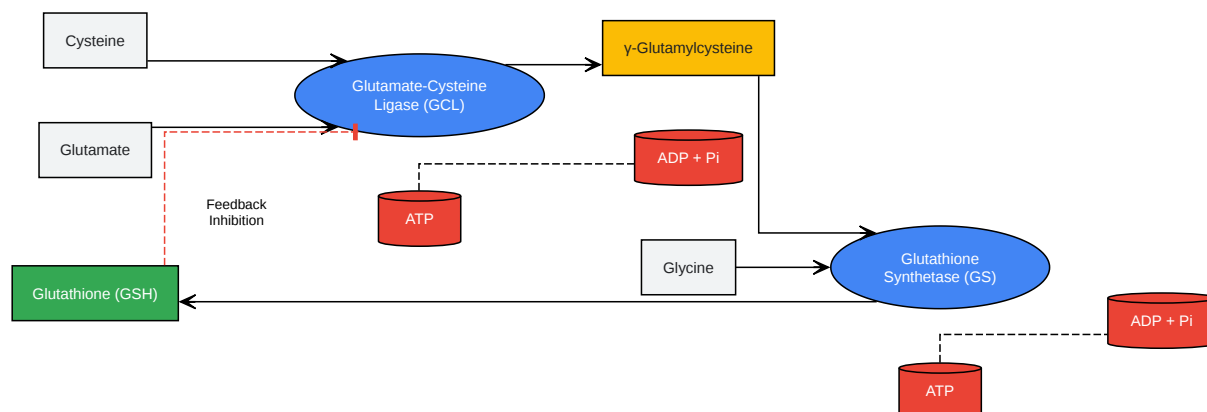
Procedure:

- Cell Seeding:
 - Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
- Experimental Treatment:
 - Treat the cells with the compound of interest as required. Include an untreated control.
- Cell Staining:
 - Prepare a working solution of MCB by diluting the 10 mM stock solution to a final concentration of 1-10 μ M in pre-warmed cell culture medium or PBS. The optimal concentration should be determined experimentally for each cell type.
 - Remove the culture medium from the cells and wash once with warm PBS.

- Add the MCB working solution to the cells.
- Incubate the cells at 37°C for 30 minutes in the dark.
- Image Acquisition:
 - After incubation, wash the cells twice with warm PBS to remove excess MCB.
 - Add fresh, pre-warmed cell culture medium or PBS to the cells.
 - Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.
- Data Analysis:
 - Analyze the fluorescence intensity of the images using appropriate software. The fluorescence intensity can be quantified and compared between different treatment groups.

Visualizations

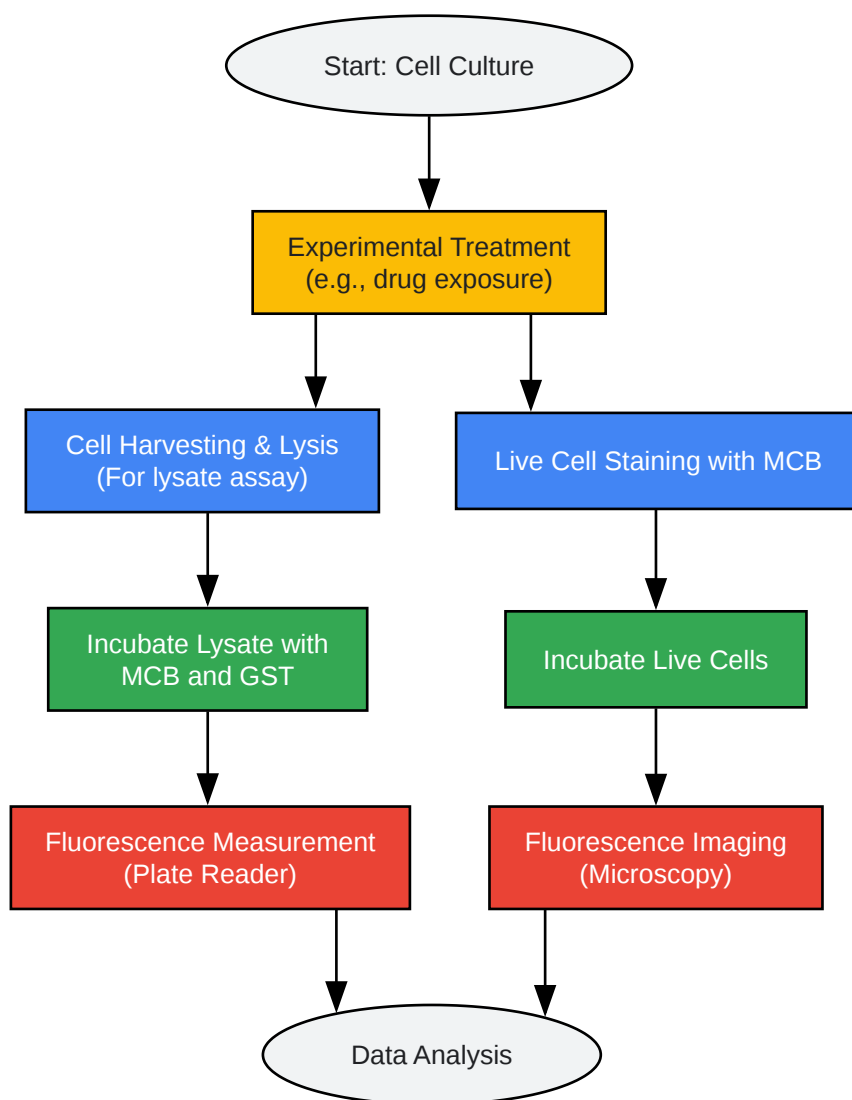
GSH Synthesis Pathway



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Caption: Two-step enzymatic synthesis of glutathione (GSH).

Monochlorobimane Assay Workflow



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Caption: Workflow for intracellular GSH measurement using MCB.

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